Dodec-11-yn-1-ol

Overview

Description

Dodec-11-yn-1-ol, also known as 11-dodecyn-1-ol, is an organic compound with the molecular formula C₁₂H₂₂O. It is a colorless to pale yellow liquid that is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons. This compound is primarily used as a surfactant due to its excellent surface-active properties .

Mechanism of Action

Target of Action

Dodec-11-yn-1-ol, also known as 11-DODECYN-1-OL, is primarily used as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act on various targets depending on their specific application, such as cell membranes in biological systems or surfaces in industrial applications.

Mode of Action

As a surfactant, it likely interacts with its targets by reducing surface tension, facilitating the mixing of substances that are normally immiscible .

Pharmacokinetics

As a surfactant, it is likely to have good solubility in both aqueous and organic solvents , which could influence its bioavailability.

Result of Action

As a surfactant, it is likely to affect the properties of cell membranes and other surfaces, potentially influencing processes such as cell adhesion, membrane permeability, and solubilization of hydrophobic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its surfactant properties may be affected by factors such as temperature, pH, and the presence of other substances . It should be handled in a well-ventilated place and direct contact with skin and eyes should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodec-11-yn-1-ol is typically synthesized through alkynylation reactions. One common method involves the reaction of dodecyl bromide with an alkyne, followed by hydrolysis and dealkylation steps to yield the desired product . Another method involves the use of dodecane-1,12-diol as a starting material, which undergoes a series of reactions to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale alkynylation reactions under controlled conditions. The reaction typically requires a base such as sodium hydride and a solvent like ethylenediamine. The reaction mixture is heated to around 70°C for several hours, followed by extraction and purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Dodec-11-yn-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form saturated alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Saturated alcohols.

Substitution: Various alkylated derivatives.

Scientific Research Applications

Dodec-11-yn-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a surfactant in various chemical reactions.

Biology: It is employed in the study of cell membrane interactions due to its surfactant properties.

Comparison with Similar Compounds

- Tetradec-11-en-1-ol

- Hexadec-11-en-1-ol

- Dodecane-1,12-diol

Comparison: Dodec-11-yn-1-ol is unique due to its triple bond, which imparts distinct reactivity compared to its saturated and unsaturated counterparts. For example, tetradec-11-en-1-ol and hexadec-11-en-1-ol contain double bonds, making them less reactive in certain chemical reactions. Dodecane-1,12-diol, on the other hand, lacks the alkyne functionality, limiting its use in specific synthetic applications .

Biological Activity

Dodec-11-yn-1-ol, a terminal alkyne alcohol with a twelve-carbon chain, has garnered attention in various fields of research due to its intriguing biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group and an alkyne functional group, making it a versatile candidate for medicinal chemistry and biochemical studies.

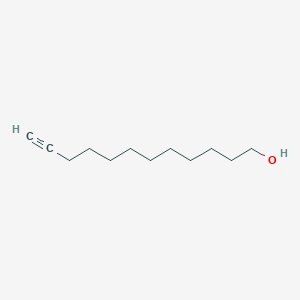

This compound has the molecular formula C₁₂H₂₂O and can be represented structurally as follows:

The presence of the alkyne group allows for participation in various chemical reactions, including click chemistry, which is pivotal for bioconjugation applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, primarily attributed to its structural features. Its derivatives have shown potential as:

- Antimicrobial Agents : Various studies have demonstrated that this compound and its derivatives possess antimicrobial properties against a range of pathogens. The alkyne moiety is believed to enhance interaction with microbial membranes, leading to increased efficacy.

- Enzyme Inhibitors : There is evidence suggesting that this compound can modulate enzyme activity, influencing various biochemical pathways. For example, it may inhibit topoisomerase I, an enzyme critical for DNA replication and repair, thereby showing potential as an anticancer agent .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the alkyne group facilitates covalent bonding through click chemistry. This dual functionality allows the compound to act as a bioactive probe in cellular environments.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed that it exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth microdilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound has comparable activity to some conventional antibiotics, suggesting its potential as a therapeutic agent.

Enzyme Inhibition Studies

In another study focusing on enzyme inhibition, this compound was tested against human topoisomerase I. The compound demonstrated significant inhibitory activity at low concentrations (IC50 values ranging from 0.1 to 0.8 µM), indicating its potential use in cancer therapy by disrupting DNA replication processes .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable intermediate in organic synthesis and medicinal chemistry. Its ability to undergo various chemical transformations allows for the creation of diverse derivatives that can be tailored for specific biological applications.

Synthesis and Derivatives

This compound can be synthesized through several methods, including:

- Oxidation : Using potassium permanganate to convert it into dodecenoic acid.

- Reduction : Converting it into dodecene using hydrogen gas in the presence of a catalyst.

- Substitution Reactions : Modifying the hydroxyl group to create more reactive derivatives.

These derivatives are being explored for their enhanced biological activities and potential applications in drug development .

Properties

IUPAC Name |

dodec-11-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h1,13H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRAUTMOUDUPET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449195 | |

| Record name | Dodec-11-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18202-10-3 | |

| Record name | Dodec-11-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.